molecular formula C17H19NO5 B12761120 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- CAS No. 135420-35-8

2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl-

Cat. No.: B12761120
CAS No.: 135420-35-8
M. Wt: 317.34 g/mol
InChI Key: CEPQFVQUKWROFW-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- is a complex organic compound belonging to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its simplicity and efficiency, yielding the desired product in good to excellent yields. The reaction conditions are mild, making it compatible with various functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: The parent compound, lacking the additional functional groups.

    7-(2-((Hydroxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with a hydroxyl group instead of an acetyloxy group.

    2,2,4-Trimethyl-2H-1,4-Benzoxazin-3(4H)-one: Another derivative with different functional groups.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

135420-35-8

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

2-(2,2,4-trimethyl-3-oxo-1,4-benzoxazine-7-carbonyl)prop-2-enyl acetate

InChI

InChI=1S/C17H19NO5/c1-10(9-22-11(2)19)15(20)12-6-7-13-14(8-12)23-17(3,4)16(21)18(13)5/h6-8H,1,9H2,2-5H3

InChI Key

CEPQFVQUKWROFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C

Origin of Product

United States

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